molecular formula C14H28N2 B15279347 1,4-Di(piperidin-4-yl)butane

1,4-Di(piperidin-4-yl)butane

Cat. No.: B15279347
M. Wt: 224.39 g/mol
InChI Key: YGIWTLULBLUFRJ-UHFFFAOYSA-N
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Description

1,4-Di(piperidin-4-yl)butane is a chemical compound that features two piperidine rings attached to a butane backbone. Piperidine is a six-membered heterocyclic amine, which is widely used in organic synthesis and pharmaceutical applications. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di(piperidin-4-yl)butane can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with piperidine in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Br-(CH2)4-Br+2C5H11N(C5H10N)2-(CH2)4\text{Br-(CH}_2\text{)}_4\text{-Br} + 2 \text{C}_5\text{H}_{11}\text{N} \rightarrow \text{(C}_5\text{H}_{10}\text{N)}_2\text{-(CH}_2\text{)}_4 Br-(CH2​)4​-Br+2C5​H11​N→(C5​H10​N)2​-(CH2​)4​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Di(piperidin-4-yl)butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides of this compound

    Reduction: Corresponding amines

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

1,4-Di(piperidin-4-yl)butane has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a building block for the development of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is utilized in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Di(piperidin-4-yl)butane depends on its specific application. In medicinal chemistry, the compound may act as a ligand for certain receptors or enzymes, modulating their activity. The piperidine rings can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can influence the compound’s pharmacological properties and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    1,4-Di(pyridin-4-yl)butane: Similar structure but with pyridine rings instead of piperidine.

    1,4-Di(morpholin-4-yl)butane: Contains morpholine rings instead of piperidine.

    1,4-Di(azepan-4-yl)butane: Features azepane rings instead of piperidine.

Uniqueness

1,4-Di(piperidin-4-yl)butane is unique due to its specific combination of piperidine rings and butane backbone, which imparts distinct chemical and biological properties. The piperidine rings provide a versatile platform for chemical modifications, making the compound valuable in various research and industrial applications.

Properties

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

4-(4-piperidin-4-ylbutyl)piperidine

InChI

InChI=1S/C14H28N2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h13-16H,1-12H2

InChI Key

YGIWTLULBLUFRJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCCC2CCNCC2

Origin of Product

United States

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